![molecular formula C11H9F3N4O B1517735 5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1186833-12-4](/img/structure/B1517735.png)
5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Overview
Description
The compound is a derivative of Fipronil , a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family . Fipronil disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels .
Synthesis Analysis
While specific synthesis information for the compound was not found, a related compound, Fipronil, has been synthesized through various methods . The synthesis often involves complex organic reactions and purification processes .Scientific Research Applications
Synthesis and Characterization
5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide and its derivatives have been extensively studied for their synthesis, characterization, and potential applications. One study outlines the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through various spectral data and analyzing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Chemical Reactivity and Heterocyclic Synthesis
The compound serves as a crucial building block in the synthesis of polyfunctionalized heterocyclic compounds, indicating its vital role in developing pharmacologically interesting molecules. A comprehensive survey on its preparation methods and chemical reactivity highlights its utility in creating diverse heterocyclic structures (El‐Mekabaty, 2014).
Antitumor Activities
Research on this compound derivatives also focuses on their potential antitumor properties. For instance, pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases derived from similar compounds were evaluated for their in vitro antitumor activities against various human cancer cell lines, discussing structure-activity relationships (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).
Biological Evaluation and Inhibition Studies
In addition to antitumor activities, these derivatives have been synthesized and biologically evaluated for their anticancer and anti-5-lipoxygenase properties, further showcasing the compound's versatility in medicinal chemistry applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Herbicide Development
The compound's derivatives have also been explored as protoporphyrinogen oxidase inhibitors, demonstrating significant herbicidal activity and offering insight into their potential as candidate herbicides. The structure-activity relationship of these derivatives provides a basis for developing new agrochemicals (Li, Zhu, Song, Hu, Liu, Li, Niu, Liu, Wang, Song, Zou, & Yang, 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to possess diverse biological activities, indicating that they may affect a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to have acceptable adme profiles .
Result of Action
Similar compounds have shown various biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
Similar compounds have been used in various environments, including agricultural and non-agricultural purposes, indicating that they may be influenced by a variety of environmental factors .
properties
IUPAC Name |
5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)6-1-3-7(4-2-6)17-10(19)8-5-16-18-9(8)15/h1-5H,(H,17,19)(H3,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRHPDPUGKSHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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